molecular formula C14H10N4O4 B15062932 4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid CAS No. 101153-20-2

4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid

Cat. No.: B15062932
CAS No.: 101153-20-2
M. Wt: 298.25 g/mol
InChI Key: JTRQPFRVDMIWIL-UHFFFAOYSA-N
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Description

4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is synthesized by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine core.

    Final Conversion: The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is then converted to the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to inhibit multiple kinases and induce apoptosis in cancer cells makes it a unique and valuable compound in medicinal chemistry .

Properties

CAS No.

101153-20-2

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

4-amino-7-phenylpyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid

InChI

InChI=1S/C14H10N4O4/c15-11-9-8(13(19)20)10(14(21)22)18(12(9)17-6-16-11)7-4-2-1-3-5-7/h1-6H,(H,19,20)(H,21,22)(H2,15,16,17)

InChI Key

JTRQPFRVDMIWIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C3=C(N=CN=C32)N)C(=O)O)C(=O)O

Origin of Product

United States

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